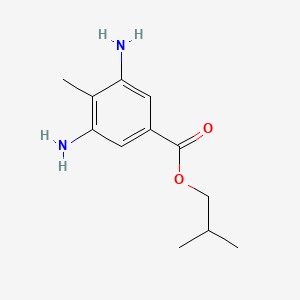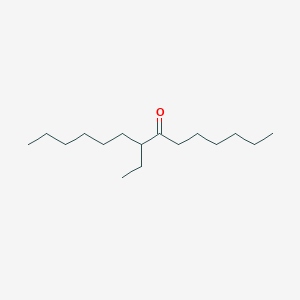![molecular formula C34H34N2O11 B14667726 4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 42884-75-3](/img/structure/B14667726.png)
4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] is a complex polymeric compound It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol, and 4,4’-methylenebis[benzenamine]
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate. This reaction typically occurs under high-temperature conditions with a catalyst to facilitate the polymerization process.
Addition of 1,2-Ethanediol: The polymer is then reacted with 1,2-ethanediol under controlled conditions to form the intermediate product.
Incorporation of 4,4’-Methylenebis[benzenamine]: Finally, 4,4’-methylenebis[benzenamine] is added to the reaction mixture to complete the polymerization process, resulting in the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced reactors and catalysts are employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the methylene bridges.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer backbone.
Substitution: The aromatic rings in the polymer can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original polymer, which can exhibit different physical and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Trimellitic Anhydride: A related compound with similar chemical structure and reactivity.
1,2,4-Benzenetricarboxylic Acid: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] lies in its complex polymeric structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that require high-performance materials.
Properties
CAS No. |
42884-75-3 |
|---|---|
Molecular Formula |
C34H34N2O11 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C13H14N2.C10H10O4.C9H4O5.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-8H,9,14-15H2;3-6H,1-2H3;1-3H,(H,10,11);3-4H,1-2H2 |
InChI Key |
DRLRUYQALRDTQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
Related CAS |
42884-75-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


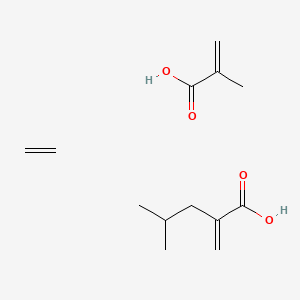


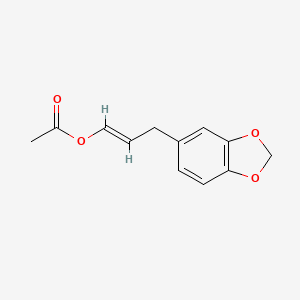

![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
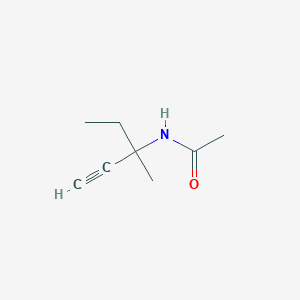
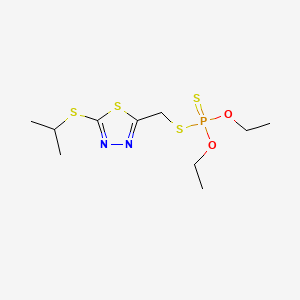
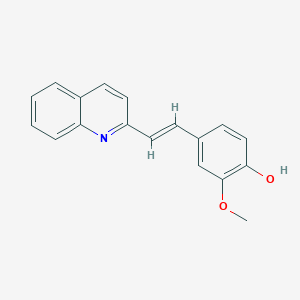
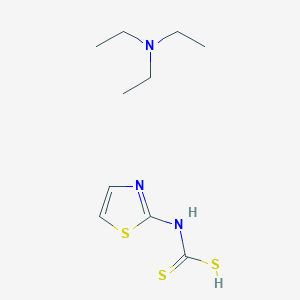

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
